Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)-

Description

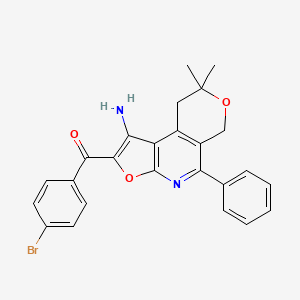

The compound Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(4-bromophenyl)- features a complex polycyclic framework combining fused furo-pyrano-pyridine rings. Key structural attributes include:

- 4-Bromophenyl substituent: Introduces steric bulk and electron-withdrawing effects.

- 8,8-Dimethyl groups: Contribute to conformational rigidity and lipophilicity.

Properties

IUPAC Name |

(3-amino-12,12-dimethyl-8-phenyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-(4-bromophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrN2O3/c1-25(2)12-17-18(13-30-25)21(14-6-4-3-5-7-14)28-24-19(17)20(27)23(31-24)22(29)15-8-10-16(26)11-9-15/h3-11H,12-13,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDMNZWVBWHECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CO1)C(=NC3=C2C(=C(O3)C(=O)C4=CC=C(C=C4)Br)N)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169472 | |

| Record name | Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172985-31-8 | |

| Record name | Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172985318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- typically involves multi-step organic reactions. The process begins with the formation of the core structure, which includes the furo, pyrano, and pyridin rings. This is followed by the introduction of the amino and bromophenyl groups through various substitution reactions. Common reagents used in these reactions include bromine, phenylboronic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Substitution: The bromophenyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Antitumor Activity

One of the most promising applications of this methanone derivative is its potential antitumor activity. Studies have shown that compounds with similar furo[2,3-b]pyrano structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that furo[2,3-b]pyrano derivatives displayed potent activity against breast cancer cells, with IC50 values in the low micromolar range .

Neuroprotective Effects

Research indicates that methanone derivatives may also possess neuroprotective properties. The presence of the pyridine ring is thought to play a crucial role in modulating neuroinflammatory responses.

- Case Study : In vitro studies have shown that compounds similar to this methanone can reduce oxidative stress in neuronal cells, suggesting potential for treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

The compound's unique structure may also confer antimicrobial properties. Preliminary screening suggests effectiveness against both gram-positive and gram-negative bacteria.

- Case Study : A recent investigation into related compounds found notable antibacterial activity against Staphylococcus aureus and Escherichia coli strains .

Polymer Development

Methanone derivatives are being explored for their potential use in developing new polymeric materials. Their ability to form stable complexes with metal ions can be harnessed to create advanced materials with enhanced mechanical properties.

Nanomaterials

Research is ongoing into utilizing methanone-based compounds for synthesizing nanomaterials. The unique electronic properties of these compounds can facilitate the development of conductive polymers and nanocomposites.

Enzyme Inhibition Studies

The compound's structural characteristics make it a candidate for enzyme inhibition studies. Its ability to interact with biological targets can provide insights into enzyme mechanisms and lead to the development of new therapeutic agents.

Case Studies on Drug Design

Research has highlighted the significance of methanone derivatives in drug design frameworks. Computational studies have suggested that modifications to the methanone structure can enhance binding affinity to specific targets involved in disease pathways .

Mechanism of Action

The mechanism of action of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

a) Halogen Substituents: Bromo vs. Chloro

- 4-Bromophenyl vs. 4-Chlorophenyl :

- The target compound’s 4-bromophenyl group () has a larger atomic radius and higher lipophilicity (logP) compared to chlorine analogues. This may improve membrane permeability but reduce solubility .

- In , a derivative with a 4-chlorophenyl group is reported, highlighting how bromine’s stronger electron-withdrawing effect could influence electronic properties like dipole moments or reactivity in cross-coupling reactions .

b) Methoxy vs. Methylamino Groups

- Compounds in and feature 4-methoxyphenyl substituents, which are electron-donating, contrasting with the electron-withdrawing bromine. Methoxy groups enhance solubility via polar interactions but may reduce metabolic stability .

- describes methylamino substituents (e.g., compound 6ca), which differ from the target’s primary amino group. The primary amine likely offers stronger hydrogen-bonding capacity, critical for target engagement in enzyme inhibition .

Core Structural Modifications

a) Furo-Pyrano-Pyridine vs. Pyrano-Pyridinone

- The target’s fused furo[2,3-b]pyrano[4,3-d]pyridine system () differs from pyrano[2,3-b]pyridin-4-one cores (). For example, compound 6ca in has a pyridinone ring with a 4-bromophenyl group, yielding a calculated molecular weight of 449.05 g/mol, comparable to the target compound .

b) Dihydro vs. Fully Aromatic Systems

- The 8,9-dihydro moiety in the target compound reduces aromaticity, increasing flexibility compared to fully aromatic systems like those in (e.g., pyrrolo-pyrano-benzopyran derivatives). This may affect π-stacking interactions but improve metabolic stability .

Data Tables for Key Analogues

Research Implications

- Electronic Effects: Bromine’s electron-withdrawing nature may enhance binding to electrophilic pockets in biological targets compared to methoxy or methylamino groups .

- Solubility vs. Permeability : The 4-bromophenyl group’s lipophilicity may necessitate formulation adjustments for bioavailability, whereas methoxy analogues () offer better aqueous solubility .

- Synthetic Flexibility: The target’s dihydro core and amino group allow for diversification, as demonstrated in and for generating analogues with tailored properties .

Biological Activity

The compound Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- is a complex organic molecule with potential biological activities. This article reviews its biological activity based on diverse research findings, including anticancer properties, antimicrobial effects, and neuropharmacological implications.

Chemical Structure

The molecular structure of the compound features a pyridine ring fused with a furo[2,3-b]pyran moiety and a phenyl group linked via a methanone functional group. This unique arrangement suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Activity

Preliminary studies have shown that the compound has promising anticancer effects. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, particularly human colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines.

2. Neuropharmacological Effects

The compound may act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in synaptic transmission and cognitive function.

3. Antimicrobial Properties

Some derivatives of this compound have demonstrated activity against specific bacterial strains and fungi, highlighting its potential as an antimicrobial agent.

Anticancer Activity

A study evaluating the anticancer effects of the compound reported an IC50 value of approximately 25.72 ± 3.95 μM against HCT-116 cells. This suggests effective inhibition of cell proliferation and induction of apoptosis in treated cells .

Table 1: Biological Activities of Methanone Derivatives

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| Methanone | Anticancer | 25.72 | Effective against HCT-116 cell line |

| Derivative A | Neuropharmacological | 1.9 | Potent modulator of α7 nAChRs |

| Derivative B | Antimicrobial | 15.0 | Active against specific bacterial strains |

The mechanisms underlying the biological activities of Methanone are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells leading to programmed cell death.

- Receptor Modulation : As a positive allosteric modulator, it enhances receptor activity which may improve synaptic transmission in neurodegenerative conditions.

- Inhibition of Pathogen Growth : Structural features allow interaction with microbial enzymes or receptors, inhibiting their growth .

Study on Anticancer Effects

In a controlled study, Methanone was tested on various cancer cell lines. The results indicated that it significantly reduced cell viability in HCT-116 cells compared to untreated controls. The apoptosis pathway was confirmed through flow cytometry analysis showing increased annexin V positive cells in treated groups.

Neuropharmacological Assessment

Another study focused on the neuropharmacological aspects where the compound was evaluated for its effects on cognitive functions in animal models. Results indicated enhanced memory retention and learning capabilities attributed to its action on nAChRs.

Antimicrobial Evaluation

In vitro tests were conducted to assess the antimicrobial properties of various derivatives against Gram-positive and Gram-negative bacteria as well as fungal strains. The results showed that certain derivatives exhibited potent activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for constructing the fused furo-pyrano-pyridine core in this methanone derivative?

Methodological Answer: The synthesis of fused heterocyclic systems requires multi-step strategies. For example:

- Stepwise cyclization : Use β-diketones or β-ketoesters to form pyran rings via acid-catalyzed cyclization, as demonstrated in pyrido[2,3-d]pyrimidine derivatives .

- Protecting group strategies : Amino groups (e.g., 1-amino substitution) can be protected with tert-butyldimethylsilyl (TBS) groups during ring closure to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for electron-deficient aromatic systems . Reference Data:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | β-ketoester, H2SO4 (cat.), 80°C | 72% | |

| Protection | TBSCl, imidazole, DMF | 85% |

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted bromophenyl groups show doublets at δ 7.2–7.6 ppm) and carbonyl signals (δ 190–200 ppm) .

- LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to validate substituents .

- X-ray crystallography : Resolve steric effects in the 8,8-dimethyl group and fused ring system .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclization steps be addressed?

Methodological Answer: Regioselectivity in fused heterocycles is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., bromophenyl) direct cyclization to less electron-dense positions .

- Catalytic additives : Lewis acids like BF3·Et2O enhance selectivity for pyrano ring formation over furan side products .

- Microwave-assisted synthesis : Reduces reaction time and improves yield in thermally sensitive steps .

Q. What computational methods predict the reactivity of the methanone group with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions between the methanone’s carbonyl group and enzyme active sites (e.g., kinase ATP-binding pockets) .

- DFT calculations : Analyze charge distribution to predict nucleophilic attack sites on the methanone carbon .

- MD simulations : Assess stability of protein-ligand complexes under physiological conditions .

Q. How can contradictions in biological activity data across assays be resolved?

Methodological Answer:

- Assay standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays) .

- Metabolic stability tests : Use liver microsome assays to rule out false negatives from rapid degradation .

- Orthogonal assays : Validate binding affinity via SPR (surface plasmon resonance) alongside cell-based assays .

Data Contradiction Analysis

Q. How to troubleshoot discrepancies in reported synthetic yields for similar methanone derivatives?

Methodological Answer:

- Purity of starting materials : Use HPLC to verify purity of intermediates (e.g., 4-bromophenyl precursors) .

- Reaction monitoring : Employ TLC or in situ IR to detect incomplete cyclization .

- Steric effects : The 8,8-dimethyl group may hinder reaction progress; optimize solvent polarity (e.g., switch from THF to DCM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.